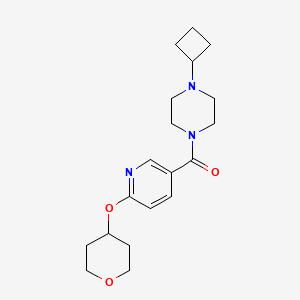![molecular formula C13H9N3S B2842588 3-Methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 496970-60-6](/img/structure/B2842588.png)
3-Methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound with the CAS number 496970-60-6. It is used only for research and development purposes under the supervision of a technically qualified individual .
Synthesis Analysis
The synthesis of benzimidazole derivatives, which this compound is a part of, usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives have been extensively studied due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches .科学的研究の応用
Synthesis of Novel Compounds : Research has shown the utility of related structures in synthesizing novel compounds. For instance, Hawkins et al. (1995) discussed the synthesis of 1-Benzyl-4-bromo-2-(methylsulfanyl)imidazole-5-carbonitrile, a compound that shares a structural similarity with 3-Methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile, demonstrating its potential as a precursor in organic synthesis (Hawkins, Iddon, & Longthorne, 1995).
Development of Antimicrobial Agents : Carcanague et al. (2002) explored derivatives of benzimidazole, a core structure in this compound, as potent anti-Helicobacter pylori agents. This study highlights the potential of such compounds in the development of new antimicrobial therapies (Carcanague et al., 2002).
Fluorescence Applications : Rangnekar and Rajadhyaksha (1986) investigated derivatives of pyrido[1,2-a]benzimidazole for their fluorescent properties, suggesting applications in material science, particularly as fluorescent whitening agents for fibers (Rangnekar & Rajadhyaksha, 1986).
Cancer Research : The compound's structural relatives have been studied for their potential in cancer treatment. For example, Abdel-Mohsen et al. (2010) synthesized benzimidazole-pyrimidine conjugates, which showed significant in vitro cytotoxic activity against various cancer cell lines, demonstrating the relevance of this chemical class in oncological research (Abdel-Mohsen, Ragab, Ramla, & El Diwani, 2010).
Enzyme Inhibition Studies : Latli et al. (2017) explored compounds structurally related to this compound for their role as enzyme inhibitors. Their research focused on inhibitors of 11β-hydroxysteroid dehydrogenase type 1, which are important in the treatment of type-2 diabetes (Latli, Hrapchak, Savoie, Zhang, Busacca, & Senanayake, 2017).
Safety and Hazards
特性
IUPAC Name |
3-methyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S/c1-8-6-12(17)16-11-5-3-2-4-10(11)15-13(16)9(8)7-14/h2-6,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYGVDKFBBNKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N2C3=CC=CC=C3NC2=C1C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Oxetan-3-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2842507.png)

![Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide](/img/structure/B2842510.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B2842511.png)

![3,4-dimethyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2842515.png)
![N-(cyanomethyl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-propylbenzamide](/img/structure/B2842516.png)
![N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2842517.png)

![Ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2842520.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate](/img/structure/B2842522.png)
![5-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2842523.png)

![3,4,5-trimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2842527.png)